Acetophenone-13C
Overview
Description
Acetophenone-methyl-13C: is a labeled compound where the methyl group of acetophenone is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies. The molecular formula of acetophenone-methyl-13C is C6H5CO13CH3, and it has a molecular weight of 121.14 g/mol .
Mechanism of Action
Target of Action
Acetophenone-13C, also known as Acetophenone-methyl-13C or 1-Phenyl(213C)ethanone, is a simple organic compound It’s worth noting that the compound is often used in scientific research and drug development due to its stable isotopic properties .
Mode of Action
They can help in understanding the interaction of a drug with its targets and any resulting changes .
Biochemical Pathways
This pathway involves the hydroxylation of trans-cinnamic acid (trans-CA) to β-hydroxy-phenyl propionic acid (HPPA), which can then be degraded into β-oxo-phenyl propionic acid (OPPA) and further into acetophenone .
Pharmacokinetics
It’s known that the incorporation of stable isotopes like 13c into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The use of stable isotopes like 13c in drug molecules can provide valuable insights into the drug’s behavior in the body, including its interaction with targets and its metabolism .
Biochemical Analysis
Biochemical Properties
Acetophenone-13C plays a role in various biochemical reactions. It interacts with several enzymes and proteins. For instance, the β-proteobacterium Aromatoleum aromaticum degrades this compound either aerobically or anaerobically via a complex ATP-dependent acetophenone carboxylase and a benzoylacetate-CoA ligase . The genes coding for these enzymes are organized in an apparent operon and are expressed in the presence of the substrate this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For example, in the yeast Saccharomyces cerevisiae, this compound has been shown to be involved in the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone . This process is influenced by ultrasound pre-treatment of the biocatalysts in choline chloride:glycerol with 30% (v/v) of water .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it has been suggested that this compound may increase the photosensitizing activities of certain compounds, indicating potential binding interactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in a study involving the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone by Rhodotorula mucilaginosa CCTCC M2014255 resting cells, the conversion reached >99.0 % and e.e. of product were >99.0 %, respectively .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of acetophenone derivatives can vary with different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, in mice orally gavaged with 13C-inulin, dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways was observed .
Transport and Distribution
It is known that acetophenone derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of a protein or metabolite can provide valuable insights into its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetophenone-methyl-13C can be synthesized through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C .
Industrial Production Methods: Industrial production of acetophenone-methyl-13C typically involves the use of labeled precursors and specialized equipment to ensure high isotopic purity. The process may include multiple steps of purification and verification to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Acetophenone-methyl-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-phenylethanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Acetophenone can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: NaOCl, NaOH, heat
Reduction: NaBH4, methanol
Substitution: Various nucleophiles, solvents like DMF
Major Products:
Oxidation: Benzoic acid
Reduction: 1-Phenylethanol
Substitution: Various substituted acetophenones depending on the nucleophile used
Scientific Research Applications
Acetophenone-methyl-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of labeled polymers and fragrances.
Comparison with Similar Compounds
Acetophenone-13C: Similar to acetophenone-methyl-13C but with the carbon-13 isotope labeled at a different position.
Benzaldehyde-13C: Another labeled compound used in similar applications.
Benzophenone-13C: Used in photochemical studies and as a tracer in various reactions.
Uniqueness: Acetophenone-methyl-13C is unique due to its specific labeling at the methyl group, which provides distinct advantages in tracing studies and NMR spectroscopy. This specific labeling allows for precise tracking of the methyl group in various chemical and biological processes, making it a valuable tool in research.
Properties
IUPAC Name |
1-phenyl(213C)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71777-36-1 | |
Record name | 71777-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Acetophenone-methyl-13C particularly useful in studying polymerization reactions?
A1: Acetophenone-methyl-13C is valuable for studying polymerization reactions due to the presence of the Carbon-13 isotope in its structure. This isotope acts as a label that can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy []. By incorporating Acetophenone-methyl-13C into the initiation step of polymerization, researchers can analyze the resulting polymer chains with NMR and gain insights into the initiation mechanism and the distribution of monomers within the polymer chain.
Q2: How does the structure of Acetophenone-methyl-13C influence its reactivity in copolymerization reactions, specifically with styrene and methyl methacrylate?
A2: The research paper reveals that the phenacyl radical, generated from Acetophenone-methyl-13C, exhibits a preference for reacting with styrene over methyl methacrylate []. This selectivity is attributed to the structural characteristics of both the phenacyl radical and the monomers. Further research exploring the specific structural factors influencing this reactivity preference would be valuable.
Q3: What analytical techniques are used to characterize and quantify Acetophenone-methyl-13C in polymer samples?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to characterize and quantify Acetophenone-methyl-13C incorporated into polymer chains []. The presence of the Carbon-13 isotope allows for the identification and quantification of the labeled initiator fragments within the polymer structure, providing valuable information about the polymerization process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.